
MPI-0479605
Übersicht
Beschreibung
MPI-0479605 ist ein potenter und selektiver Inhibitor der mitotischen Kinase Mps1, auch bekannt als Monopolspindel 1. Diese Verbindung ist ein ATP-kompetitiver Inhibitor mit einem IC50-Wert von 1,8 Nanomolar. Mps1 ist eine dualspezifische Proteinkinase, die für die korrekte Anlagerung von Chromosomen an die mitotische Spindel und für die Aufrechterhaltung des Spindel-Assemblierungspunktes unerlässlich ist. This compound hat aufgrund seiner Fähigkeit, die Mitose zu stören und den Zelltod in Krebszellen zu induzieren, ein erhebliches Potenzial in der Krebsforschung gezeigt .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die synthetische Route umfasst in der Regel die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird unter Verwendung einer Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, wie z. B. Cyclohexyl- und Morpholinylgruppen, werden durch Substitutionsreaktionen eingeführt.
Reinigung: Die endgültige Verbindung wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen
Wissenschaftliche Forschungsanwendungen
MPI-0479605 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsforschung und Zellbiologie:
Krebsforschung: this compound hat sich als Hemmer des Wachstums verschiedener Krebszelllinien gezeigt, indem es die Mitose stört und den Zelltod induziert. .
Zellbiologie: this compound wird verwendet, um die Rolle von Mps1 in der Mitose und dem Spindel-Assemblierungspunkt zu untersuchen. .
Arzneimittelentwicklung: this compound dient als Leitverbindung für die Entwicklung neuer Krebstherapeutika, die auf Mps1 abzielen. .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von Mps1 hemmt, einem wichtigen Regulator des Spindel-Assemblierungspunkts. Mps1 ist unerlässlich für die korrekte Anlagerung von Chromosomen an die mitotische Spindel und für die Aufrechterhaltung des Kontrollpunkts, bis alle Chromosomen korrekt angeglichen sind. Durch die Hemmung von Mps1 stört this compound den Spindel-Assemblierungspunkt, was zu einer Fehlanordnung und Segmentierungsdefekten der Chromosomen führt. Dies führt zu mitotischer Katastrophe und Zelltod, insbesondere in Krebszellen, die für ihr Überleben auf Mps1 angewiesen sind .
Wirkmechanismus
Target of Action
The primary target of MPI-0479605 is the Mitotic Kinase Mps1 . Mps1 is a dual specificity protein kinase that is essential for the bipolar attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint until all chromosomes are properly attached .
Mode of Action
This compound interacts with Mps1 by competitively inhibiting ATP . This interaction disrupts the function of Mps1, leading to aberrant mitosis, resulting in aneuploidy and formation of micronuclei .
Biochemical Pathways
The inhibition of Mps1 by this compound affects the spindle assembly checkpoint (SAC). SAC is a protein complex that monitors the attachment and tension of the mitotic spindle . When Mps1 is inhibited, the SAC can no longer prevent the metaphase-to-anaphase transition until each sister chromatid pair attaches to the mitotic spindle in a bipolar orientation .
Pharmacokinetics
This compound has favorable ADME/PK properties . In mouse pharmacokinetic studies, this compound displayed a dose-proportional increase in Cmax following intraperitoneal injection .
Result of Action
The inhibition of Mps1 by this compound leads to severe defects in the ability to align chromosomes at the metaphase plate . This results in a growth arrest and inhibition of DNA synthesis . Subsequently, cells undergo mitotic catastrophe and/or an apoptotic response .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the cells.
Biochemische Analyse
Biochemical Properties
MPI-0479605 interacts with Mps1, a dual specificity protein kinase . It acts as an ATP-competitive inhibitor, with an IC50 value of 1.8 nM . This indicates that this compound has a high affinity for the ATP-binding site of Mps1, thereby inhibiting its enzymatic activity.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In HCT-116 cells, this compound reduces cell viability in a dose-dependent manner . Furthermore, cells treated with this compound undergo aberrant mitosis, resulting in aneuploidy and formation of micronuclei . This suggests that this compound influences cell function by disrupting normal mitotic processes.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with Mps1. By binding to the ATP-binding site of Mps1, this compound inhibits the kinase activity of Mps1 . This disruption of Mps1 function results in mitotic aberrations and apoptosis .
Temporal Effects in Laboratory Settings
Over time, cells treated with this compound show a significant delay or arrest in cell-cycle progression . This suggests that the effects of this compound are not immediate but become more pronounced over time.
Dosage Effects in Animal Models
In HCT-116 tumor-bearing mice, daily treatment with 30 mg/kg this compound resulted in a 50% tumor growth inhibition, whereas treatment with 150 mg/kg every fourth day caused a 75% tumor growth inhibition . This indicates that the effects of this compound vary with different dosages in animal models.
Subcellular Localization
Given its role as an inhibitor of Mps1, it is likely that this compound localizes to the same subcellular compartments as Mps1, which include the kinetochores and the mitotic spindle .
Vorbereitungsmethoden
The synthesis of MPI-0479605 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Introduction of functional groups: Various functional groups, such as cyclohexyl and morpholinyl groups, are introduced through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity
Analyse Chemischer Reaktionen
MPI-0479605 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen werden verwendet, um den Oxidationszustand der Verbindung zu ändern, was sich auf ihre biologische Aktivität auswirken kann.
Substitutionsreaktionen: Diese Reaktionen umfassen die Ersetzung einer funktionellen Gruppe durch eine andere, die verwendet werden kann, um verschiedene funktionelle Gruppen in die Verbindung einzuführen.
Cyclisierungsreaktionen: Diese Reaktionen werden verwendet, um die Kernstruktur der Verbindung zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wie z. B. Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Wie z. B. Natriumborhydrid und Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie z. B. Alkylhalogenide und Amine.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung zu erhalten .
Vergleich Mit ähnlichen Verbindungen
MPI-0479605 ist strukturell ähnlich anderen Mps1-Inhibitoren wie Reversin und MPS1-IN-1. Es unterscheidet sich von Reversin dadurch, dass es keine Aktivität gegen Aurora-Kinasen aufweist, wodurch es selektiver für Mps1 ist. Diese Selektivität ist ein entscheidender Vorteil von this compound, da sie die Wahrscheinlichkeit von Off-Target-Effekten reduziert und sein Potenzial als therapeutisches Mittel erhöht .
Ähnliche Verbindungen
Reversin: Ein dualer Inhibitor von Mps1 und Aurora-Kinasen.
MPS1-IN-1: Ein selektiver Inhibitor von Mps1 mit einer ähnlichen Potenz wie this compound.
Eigenschaften
IUPAC Name |
6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBNYKNHXJGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
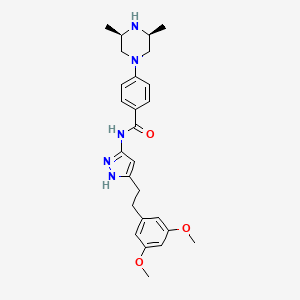
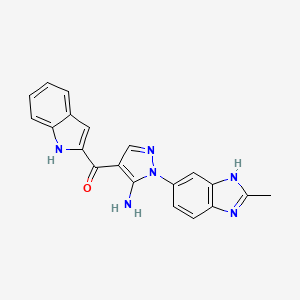

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)



![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
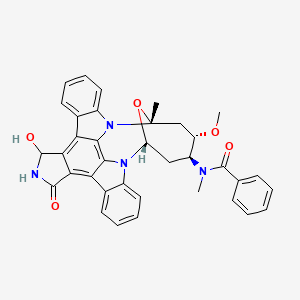
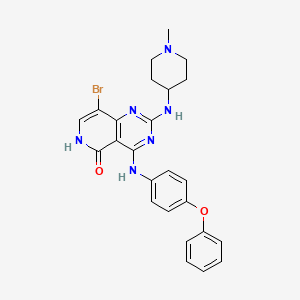
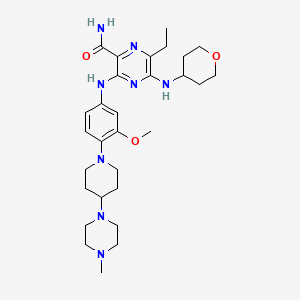
![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)
